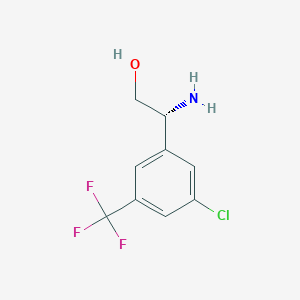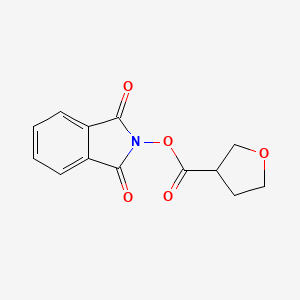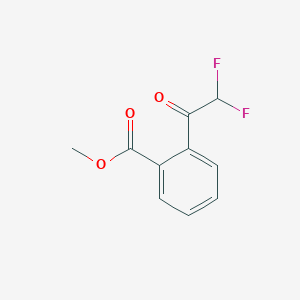![molecular formula C10H9FO7S B13579386 1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate typically involves the reaction of 1,3-dimethylbenzene-1,3-dicarboxylate with a fluorosulfonylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl oxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .
科学的研究の応用
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules
作用機序
The mechanism of action of 1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate involves its ability to undergo various chemical transformations. The fluorosulfonyl oxy group is highly reactive, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
1,3-dimethylbenzene-1,3-dicarboxylate: Lacks the fluorosulfonyl oxy group, making it less reactive in certain chemical reactions.
5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate: Similar structure but without the dimethyl groups, affecting its reactivity and applications
Uniqueness
1,3-dimethyl 5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of both dimethyl groups and a fluorosulfonyl oxy group. This combination enhances its reactivity and makes it a valuable intermediate in various chemical processes .
特性
分子式 |
C10H9FO7S |
|---|---|
分子量 |
292.24 g/mol |
IUPAC名 |
dimethyl 5-fluorosulfonyloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H9FO7S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18-19(11,14)15/h3-5H,1-2H3 |
InChIキー |
CRUWELBVTXSLSX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
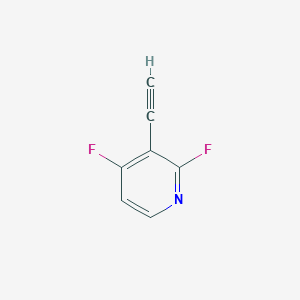

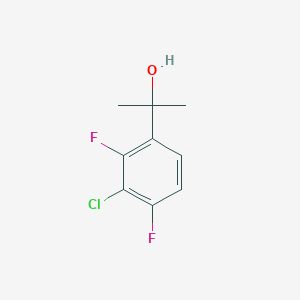
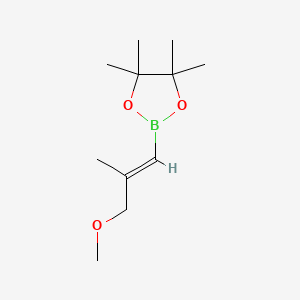
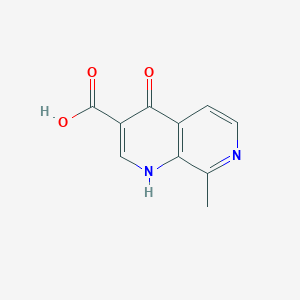

![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
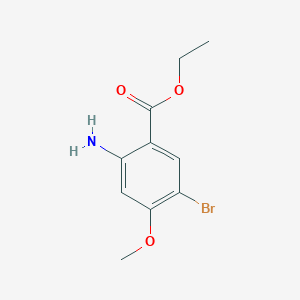
aminehydrochloride](/img/structure/B13579397.png)
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
